3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The compound has been synthesized and analyzed using various techniques including X-ray crystallography, NMR, MS, and IR. This research provides insight into the crystal structure, aiding in the understanding of its chemical properties and potential applications (Dong, Quan, Zhu, & Li, 2002).
Synthesis Techniques
Several studies focus on the synthesis of 1,3,4-thiadiazol-2-ylacetic acid derivatives, which is relevant to the compound . These studies explore different methods and reactions to create these derivatives, contributing to the broader knowledge of thiadiazole chemistry (Saito, Saheki, Natanaka, & Ishimaru, 1983).
Photochemical Properties
Research on zinc phthalocyanine derivatives, which include 1,3,4-thiadiazol structures, discusses their photochemical properties. This is particularly relevant for applications like photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activity
A study of compounds related to 1,3,4-thiadiazol derivatives reveals their potential biological activity, including nematicidal and antimicrobial properties. This could be indicative of the broader potential of thiadiazole derivatives in biological and medicinal applications (Reddy, Rao, Yakub, & Nagaraj, 2010).
Mechanism of Action
Target of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Mode of Action
It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence related biochemical pathways .
Result of Action
The compound’s interaction with the lmptr1 pocket suggests it may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFPHZLSHKBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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